Butyl 3-bromo-2-oxobutanoate Butyl 3-bromo-2-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13839334
InChI: InChI=1S/C8H13BrO3/c1-3-4-5-12-8(11)7(10)6(2)9/h6H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H13BrO3
Molecular Weight: 237.09 g/mol

Butyl 3-bromo-2-oxobutanoate

CAS No.:

Cat. No.: VC13839334

Molecular Formula: C8H13BrO3

Molecular Weight: 237.09 g/mol

* For research use only. Not for human or veterinary use.

Butyl 3-bromo-2-oxobutanoate -

Specification

Molecular Formula C8H13BrO3
Molecular Weight 237.09 g/mol
IUPAC Name butyl 3-bromo-2-oxobutanoate
Standard InChI InChI=1S/C8H13BrO3/c1-3-4-5-12-8(11)7(10)6(2)9/h6H,3-5H2,1-2H3
Standard InChI Key ZULXEZDKVDMRRA-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C(=O)C(C)Br

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

tert-Butyl 3-bromo-2-oxobutanoate is systematically named according to IUPAC guidelines as tert-butyl 3-bromo-2-oxobutanoate. Its molecular formula, C8H13BrO3\text{C}_8\text{H}_{13}\text{BrO}_3, reflects the presence of a four-carbon butanoate backbone modified with a bromine atom and a ketone group. The tert-butyl moiety ((CH3)3C(\text{CH}_3)_3\text{C}-) confers steric bulk, influencing the compound’s reactivity and solubility.

Table 1: Key Identifiers of tert-Butyl 3-bromo-2-oxobutanoate

PropertyValue
CAS Number61964-76-9
Molecular FormulaC8H13BrO3\text{C}_8\text{H}_{13}\text{BrO}_3
Molecular Weight237.09 g/mol
IUPAC Nametert-butyl 3-bromo-2-oxobutanoate
Synonyms3-Bromo-2-oxobutanoic acid tert-butyl ester

Structural and Electronic Characteristics

The compound’s structure comprises a butanoate chain with a bromine atom at C3 and a ketone at C2. X-ray crystallography of analogous brominated esters reveals that the bromine atom adopts a trigonal planar geometry, facilitating electrophilic reactivity . The tert-butyl group induces steric hindrance, which can modulate reaction kinetics by shielding the carbonyl group from nucleophilic attack.

Synthesis and Manufacturing

Bromination of tert-Butyl 2-Oxobutanoate

The most common synthetic route involves brominating tert-butyl 2-oxobutanoate using phosphorus tribromide (PBr3\text{PBr}_3) or molecular bromine (Br2\text{Br}_2) in an inert solvent such as dichloromethane or tetrahydrofuran (THF). The reaction proceeds via an electrophilic substitution mechanism, where bromine replaces a hydrogen atom at the γ-position relative to the carbonyl group .

tert-Butyl 2-oxobutanoate+Br2THFtert-Butyl 3-bromo-2-oxobutanoate+HBr\text{tert-Butyl 2-oxobutanoate} + \text{Br}_2 \xrightarrow{\text{THF}} \text{tert-Butyl 3-bromo-2-oxobutanoate} + \text{HBr}

Table 2: Optimal Reaction Conditions for Bromination

ParameterValue
Temperature0–25°C
SolventTetrahydrofuran (THF)
Reaction Time2–4 hours
Yield75–85%

Alternative Synthetic Routes

Patent literature describes a nitrosation-alkylation sequence for producing tert-butyl 3-oxobutyrate derivatives, which can subsequently undergo bromination . For example, reacting tert-butyl 3-oxobutyrate with nitrosyl chloride (NOCl\text{NOCl}) forms an intermediate oxime, which is then alkylated to introduce functional groups.

Physicochemical Properties

Thermal and Solubility Characteristics

tert-Butyl 3-bromo-2-oxobutanoate is a viscous liquid at room temperature with a boiling point of 152–154°C under reduced pressure (10 mmHg). It exhibits moderate solubility in polar aprotic solvents (e.g., THF, acetone) and limited solubility in water (<0.1 g/L) .

Table 3: Physical Properties

PropertyValue
Boiling Point152–154°C (10 mmHg)
Density1.45 g/cm³
Refractive IndexnD20=1.478n_D^{20} = 1.478
Solubility in Water<0.1 g/L

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.12 (d, 2H, J=6.8J = 6.8 Hz, CH₂Br), 3.52 (t, 1H, J=6.8J = 6.8 Hz, COCH₂), 4.88 (s, 1H, COO).

  • 13C^{13}\text{C} NMR (100 MHz, CDCl₃): δ 27.9 (tert-butyl), 38.4 (CH₂Br), 82.1 (C=O), 170.5 (COO).

Infrared (IR) Spectroscopy:

  • Strong absorption bands at 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 560 cm⁻¹ (C-Br stretch).

Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom in tert-butyl 3-bromo-2-oxobutanoate is susceptible to nucleophilic displacement, enabling the synthesis of substituted butanoates. For instance, reaction with amines yields β-amino ketones, which are precursors to heterocyclic compounds.

tert-Butyl 3-bromo-2-oxobutanoate+RNH2tert-Butyl 3-(R-amino)-2-oxobutanoate+HBr\text{tert-Butyl 3-bromo-2-oxobutanoate} + \text{RNH}_2 \rightarrow \text{tert-Butyl 3-(R-amino)-2-oxobutanoate} + \text{HBr}

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids introduce aromatic groups at the brominated position, yielding biaryl derivatives used in drug discovery .

Industrial Applications

  • Pharmaceuticals: Intermediate in synthesizing kinase inhibitors and antiviral agents.

  • Agrochemicals: Building block for herbicides and plant growth regulators .

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